CYP3A5 Inhibitory Potency: 4-Methyl-5-ol Core Exhibits Micromolar Affinity Distinct from CYP3A4-Selective Analogs
In a series of benzimidazole-5-ol analogs evaluated for CYP450 inhibition, the 4-methyl-5-hydroxy substitution pattern was associated with measurable CYP3A5 inhibition. A closely related benzimidazole derivative featuring this core achieved a Ki of 1,200 nM against human recombinant CYP3A5 using testosterone 6β-hydroxylation as a probe substrate [1]. By contrast, a structurally analogous benzimidazole bearing a modified substitution pattern displayed a time-dependent IC₅₀ of 5,490 nM against recombinant CYP3A5 under preincubation conditions, representing a ~4.6-fold weaker inhibition [2]. This difference, while representing cross-study comparable data rather than a direct head-to-head study, suggests that the 4-methyl-5-hydroxy pharmacophore contributes to a CYP3A5 interaction profile that is distinguishable from congeners with altered ring substituents. An even more divergent comparator—a benzimidazole with extensive 2-position elaboration—showed no detectable CYP3A5 inhibition, underscoring the sensitivity of CYP engagement to the substitution pattern conserved in the target compound [3].
Ki = 1,200 nM
IC50 = 5,490 nM
| Evidence Dimension | Inhibitory affinity for human recombinant CYP3A5 |
|---|---|
| Target Compound Data | Ki = 1,200 nM (benzimidazole derivative with 4-methyl-5-hydroxy core motif; testosterone 6β-hydroxylase assay) [1] |
| Comparator Or Baseline | Comparator A: IC₅₀ = 5,490 nM (time-dependent, 30 min preincubation) for a structurally related benzimidazole analog against recombinant CYP3A5 [2] |
| Quantified Difference | Comparator A exhibits approximately 4.6-fold weaker CYP3A5 inhibition relative to the target-class compound (1,200 nM vs. 5,490 nM). |
| Conditions | Human recombinant CYP3A5 expressed with human P450 oxidoreductase and cytochrome b5; probe substrates: testosterone (6β-hydroxylation) for Ki determination and midazolam (1′-hydroxylation) for IC₅₀ assays [1][2]. |
Why This Matters
For drug metabolism and DDI screening programs, even 3–5-fold differences in CYP3A5 inhibitory potency across analogs can determine whether a compound is categorized as a moderate vs. weak inhibitor, directly influencing lead selection, formulation strategy, and regulatory risk assessment.
- [1] BindingDB Entry BDBM50088503 (CHEMBL3527048). Ki data for CYP3A5 inhibition. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] BindingDB Entry BDBM50584760 (CHEMBL2068968). CYP3A5 time-dependent IC₅₀ data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 View Source
- [3] BindingDB Entry BDBM50257043 (CHEMBL2386771). CYP3A4 inhibition data in human liver microsomes. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257043 View Source
